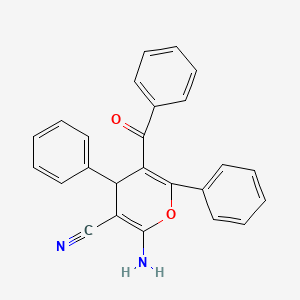

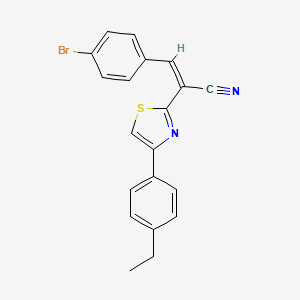

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

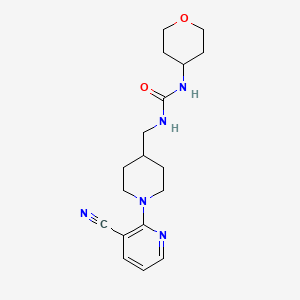

2-Amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound . It is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , which are important heterocyclic compounds with a wide range of interesting biological activities .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular formula of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is C18H14N2O . The structure of this compound includes a 4H-pyran core, which is a common structural motif in many natural products or pharmaceutical compounds .Chemical Reactions Analysis

The synthesis of 2-amino-4H-pyran-3-carbonitriles involves several strategies, including reactions in racemic or enantiomerically pure form . The interaction of related compounds with different active methylene reagents can lead to the cleavage and subsequent recyclization of the pyran ring to afford the corresponding 4H-pyran derivatives .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is 274.3 g/mol . Other physical and chemical properties such as its density, boiling point, and melting point are not specified in the retrieved papers.Scientific Research Applications

Synthesis Methods

The synthesis of 2-amino-4H-pyran-3-carbonitriles involves several strategies, with the multicomponent reaction (MCR) being particularly useful. In this MCR, aldehydes or isatin react with malononitrile and β-ketoesters, leading to the formation of these heterocyclic compounds. The presence or absence of a catalyst influences the outcome of this reaction . Additionally, organocatalyzed synthetic strategies have been explored for constructing chiral 2-amino-3-cyano-4H-chromene derivatives .

Pharmacological Properties

The wide range of pharmacological properties associated with 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile includes:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial effects, making them potential candidates for drug development .

- Biological Activities : These compounds have interesting biological activities, including interactions with enzymes, receptors, and cellular processes. Their unique structural features make them valuable in drug discovery .

- Orthogonal Functional Groups : Due to their orthogonal functional groups, these compounds serve as key intermediates for subsequent transformations in synthetic pathways .

Potential Applications

Let’s explore six unique applications:

a. Anticancer Agents: Research suggests that certain 2-amino-4H-pyran-3-carbonitrile derivatives exhibit promising anticancer properties. They may interfere with tumor cell growth, apoptosis pathways, or angiogenesis .

b. Anti-inflammatory Compounds: These derivatives could potentially modulate inflammatory responses by targeting specific pathways or receptors. Their structural diversity allows for tailored design of anti-inflammatory agents .

c. Neuroprotective Effects: Some studies indicate that these compounds may protect neurons from oxidative stress, inflammation, or excitotoxicity. Investigating their potential in neurodegenerative diseases is crucial .

d. Antiviral Activity: Given their diverse structures, these derivatives might inhibit viral replication or entry. Further exploration could lead to novel antiviral drugs .

e. Enzyme Inhibitors: Certain 2-amino-4H-pyran-3-carbonitriles could act as enzyme inhibitors, affecting specific metabolic pathways or signaling cascades .

f. Photophysical Properties: Their chromophoric nature makes them interesting for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or sensors .

Mechanism of Action

Target of Action

Polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities . These compounds have been the focus of extensive synthetic work due to their potential in drug discovery .

Mode of Action

It is known that 2-amino-3-cyano-4-aryl-4h-chromenes, a related class of compounds, have been tested for anticancer activities and have been found to induce apoptosis in multiple human cell lines .

Biochemical Pathways

The wide range of pharmacological properties of related compounds suggests that multiple pathways may be affected .

Result of Action

Related compounds have been found to induce apoptosis in multiple human cell lines, suggesting potential anticancer activity .

Action Environment

The synthesis of related compounds has been achieved under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of a catalyst .

Future Directions

properties

IUPAC Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)24(29-25(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZDPKFQUMXTIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)

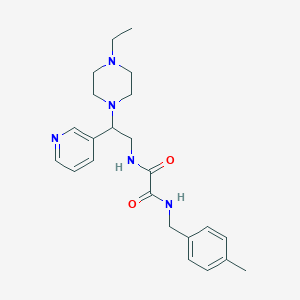

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)

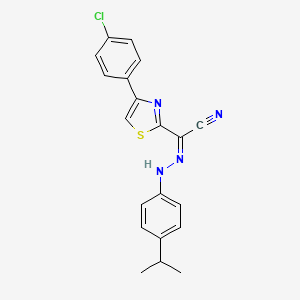

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

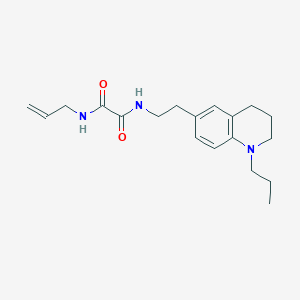

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)